molecular formula C18H17NO5S2 B2722775 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034438-89-4

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2722775
CAS RN: 2034438-89-4
M. Wt: 391.46
InChI Key: XZPVRBSVRWAYFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[b]thiophene moiety, a dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Photochromic Systems

Non-symmetric diarylethenes containing a 1-benzothiophene ring have been synthesized for their photochromic properties. These compounds undergo reversible color changes upon exposure to light. Investigating the effects of substituting the thiophene ring at different positions provides insights into their absorption bands and reactivity .

Monoclonal Antibody Production Enhancement

“N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide” and its derivatives have shown promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application highlights their potential in biopharmaceutical research.

Antioxidant Properties

Novel benzothiophene derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, exhibit high antioxidant capacities. These compounds could be valuable in combating oxidative stress-related diseases .

Synthetic Methodology

Researchers have developed various synthetic methods for obtaining 1-benzothiophene-3-carboxylic acid derivatives. Notable approaches include tandem Rh-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross coupling. These methods enable efficient access to diverse benzothiophene derivatives .

Other Potential Applications

While the above fields represent key areas, there may be additional applications yet to be explored. Researchers should investigate the compound’s interactions with biological targets, its potential as a fluorescent probe, and its role in materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a benzo[b]thiophene moiety have been found to have affinity towards 5-HT1A receptors , suggesting potential activity in the central nervous system.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its biological activity, its physical and chemical properties, and its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-15(14-11-25-18-4-2-1-3-13(14)18)10-19-26(21,22)12-5-6-16-17(9-12)24-8-7-23-16/h1-6,9,11,15,19-20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPVRBSVRWAYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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